7-Ethylisoquinoline-1-carbonitrile
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Overview
Description
7-Ethylisoquinoline-1-carbonitrile is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes. The molecular formula of this compound is C12H10N2, and it has a molecular weight of 182.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 7-Ethylisoquinoline-1-carbonitrile, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with phosphoryl chloride or other dehydrating agents .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as palladium or rhodium can facilitate the cyclization reactions required to form the isoquinoline ring . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-Ethylisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the isoquinoline ring.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline-1-carboxylic acid, while reduction can produce 7-ethylisoquinoline-1-amine .
Scientific Research Applications
7-Ethylisoquinoline-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Ethylisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of signaling pathways . For example, they may inhibit enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Quinoline: Quinoline is a structural isomer of isoquinoline and shares similar chemical properties.
Indole: Indole is another heterocyclic compound with a fused benzene-pyrrole ring system.
Uniqueness of 7-Ethylisoquinoline-1-carbonitrile: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 7-position and the cyano group at the 1-position can enhance its interactions with molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C12H10N2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
7-ethylisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C12H10N2/c1-2-9-3-4-10-5-6-14-12(8-13)11(10)7-9/h3-7H,2H2,1H3 |
InChI Key |
SRKNRWYEOPNDMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=CN=C2C#N |
Origin of Product |
United States |
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